

The Initial Discovery and Characterization of KODiA-PC: A Technical Guide

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Compound of Interest

Compound Name: KODiA-PC

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This technical guide provides an in-depth overview of the initial discovery and characterization of 1-(Palmitoyl)-2-(5-keto-6-octene-diyl) phosphatidylcholine (**KODiA-PC**), a prominent oxidized phospholipid with significant implications in inflammatory and cardiovascular diseases. This document details the key experimental findings, methodologies, and signaling pathways associated with **KODiA-PC**, serving as a comprehensive resource for the scientific community.

Introduction

KODiA-PC is an oxidized phosphatidylcholine (oxPC) that has been identified as a high-affinity ligand for the scavenger receptor CD36.^{[1][2]} It is a major component of oxidized low-density lipoprotein (oxLDL) and plays a critical role in the pathological processes of atherosclerosis by mediating the uptake of oxLDL by macrophages, leading to foam cell formation.^{[1][2]} Beyond its role in atherosclerosis, **KODiA-PC** has been shown to modulate inflammatory responses through its interaction with Toll-like receptor 4 (TLR4). This guide will explore the foundational studies that have elucidated these key functions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial characterization studies of **KODiA-PC**.

Table 1: Competitive Binding of Oxidized Phospholipids to CD36

Competitor Ligand	IC50 (μM)	Receptor	Cell Type/System	Reference
KOdiA-PC	~15	CD36	GST-CD36 Fusion Protein	(Podrez et al., 2002)
POVPC	~25	CD36	GST-CD36 Fusion Protein	(Podrez et al., 2002)
PGPC	>100	CD36	GST-CD36 Fusion Protein	(Podrez et al., 2002)
Unoxidized PAPC	No significant binding	CD36	GST-CD36 Fusion Protein	(Podrez et al., 2002)

IC50 values are approximated from published graphical data and represent the concentration of the competitor required to inhibit 50% of the binding of a radiolabeled ligand.

Table 2: Effect of **KOdiA-PC** on LPS-Induced Cytokine Expression in RAW264.7 Macrophages

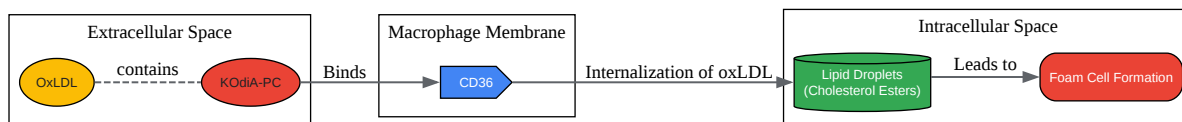
Treatment	TNF-α mRNA (Fold Change vs. Control)	IL-6 mRNA (Fold Change vs. Control)
Control	1.0	1.0
LPS (100 ng/mL)	15.2 ± 2.1	25.8 ± 3.4
LPS (100 ng/mL) + KOdiA-PC (10 μM)	8.5 ± 1.5	14.2 ± 2.0
LPS (100 ng/mL) + KOdiA-PC (30 μM)	3.1 ± 0.8	6.7 ± 1.1
KOdiA-PC (30 μM) alone	1.2 ± 0.3	1.5 ± 0.4

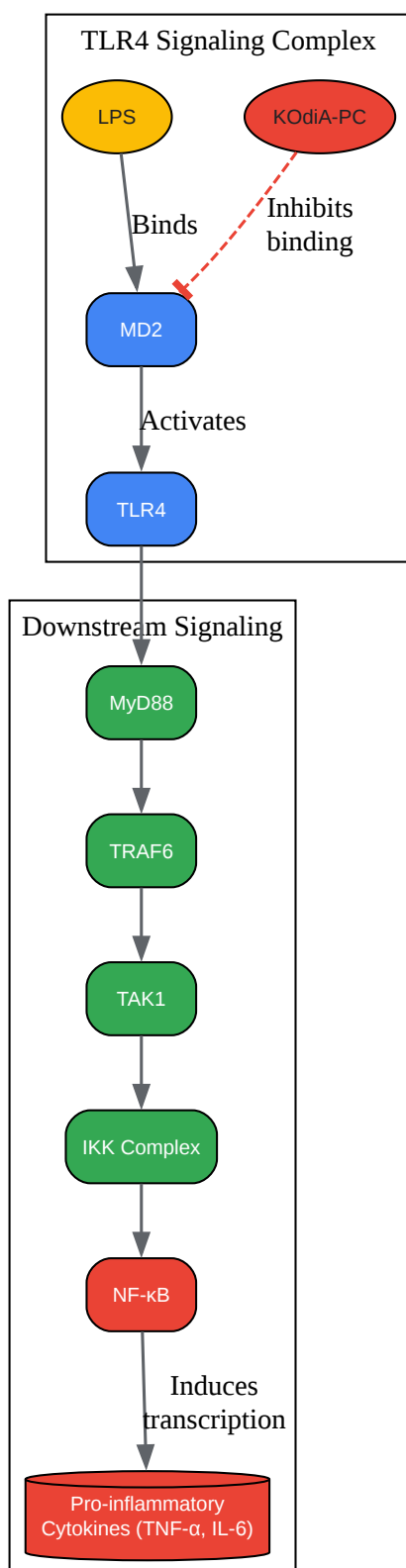
Data are representative and compiled from findings reported in studies on oxidized phospholipid-mediated TLR4 inhibition. Values are presented as mean ± standard deviation.

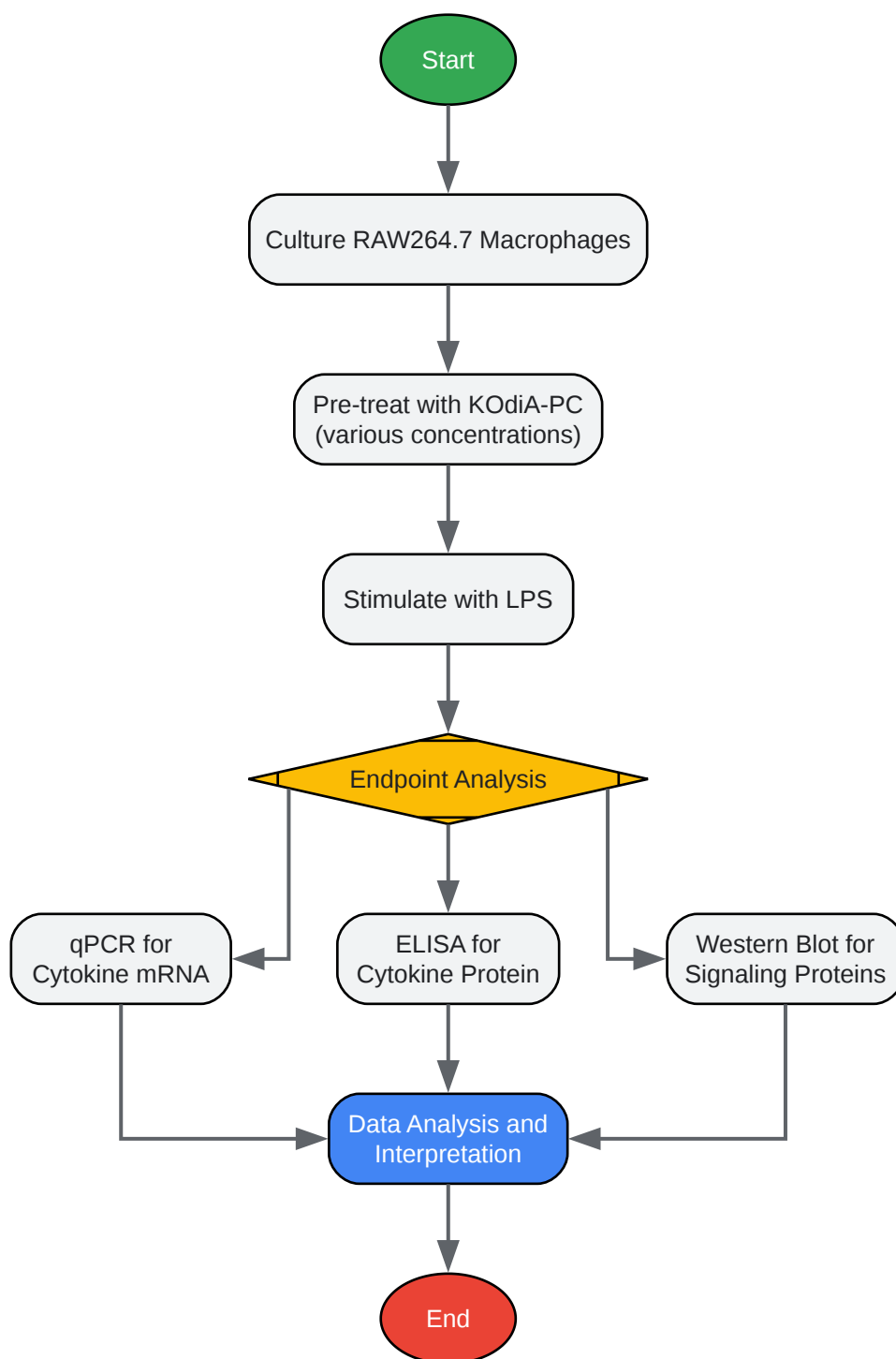
Key Signaling Pathways

KOdiA-PC Interaction with CD36 and Macrophage Foam Cell Formation

KOdiA-PC is a key ligand on oxidized LDL that is recognized by the scavenger receptor CD36 on macrophages. This interaction is a critical step in the development of atherosclerosis. The binding of **KOdiA-PC** to CD36 facilitates the unregulated uptake of oxLDL, leading to the accumulation of cholesterol esters and the formation of "foam cells," a hallmark of atherosclerotic plaques.







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References

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